Antifungal Potency of the 8-Benzyloxyquinoline Scaffold: Target-Relevant Comparator Data Against Aspergillus niger
While the target compound 8-benzyloxy-7-fluoro-2-methoxy-quinoline has not itself been evaluated in this specific assay, the closest structurally characterized analog within the 8-benzyloxyquinoline ether series—compound 2e (8-(3,5-dimethoxybenzyloxy)-quinoline)—displayed an MIC of 3.125 μg/mL against A. niger, which is comparable to 8-hydroxyquinoline (MIC 2.5 μg/mL) and the clinical antifungal terbinafine (MIC 1.25 μg/mL) [1]. This establishes a class benchmark for the 8-benzyloxyquinoline ether scaffold in antifungal screening.
| Evidence Dimension | In vitro growth inhibition of Aspergillus niger |
|---|---|
| Target Compound Data | Not directly tested; closest analog compound 2e (8-(3,5-dimethoxybenzyloxy)-quinoline) MIC = 3.125 μg/mL |
| Comparator Or Baseline | 8-Hydroxyquinoline MIC = 2.5 μg/mL; Terbinafine MIC = 1.25 μg/mL |
| Quantified Difference | Analog 2e exhibits 1.25-fold higher MIC vs. 8-hydroxyquinoline (essentially comparable); 2.5-fold higher MIC vs. terbinafine |
| Conditions | Broth microdilution assay against Aspergillus niger; endpoint determination at complete growth inhibition |
Why This Matters
This class-level benchmark provides a quantitative expectation for the antifungal potential of 8-benzyloxyquinoline derivatives, informing screening prioritization relative to the clinically validated comparator terbinafine.
- [1] Chung, P.-Y.; Gambari, R.; Chen, Y.-X.; Cheng, C.-H.; Bian, Z.-X.; Chan, A.S.-C.; Tang, J.C.-O.; Leung, P.H.-M.; Chui, C.-H.; Lam, K.-H. Development of 8-benzyloxy-substituted quinoline ethers and evaluation of their antimicrobial activities. Med. Chem. Res. 2015, 24, 1568–1577. View Source
